molecular formula C7H2Cl2FIO2 B13887624 3,5-Dichloro-2-fluoro-4-iodobenzoic acid

3,5-Dichloro-2-fluoro-4-iodobenzoic acid

Katalognummer: B13887624
Molekulargewicht: 334.89 g/mol
InChI-Schlüssel: FEFYPACBXIHIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H2Cl2FIO2. This compound is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the halogenation of benzoic acid derivativesThe iodination step can be performed using iodine and an oxidizing agent such as nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2-fluoro-4-iodobenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and halogen bonding, influencing biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dichloro-2-fluoro-4-iodobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic applications. The combination of chlorine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C7H2Cl2FIO2

Molekulargewicht

334.89 g/mol

IUPAC-Name

3,5-dichloro-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H2Cl2FIO2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13)

InChI-Schlüssel

FEFYPACBXIHIHK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)I)Cl)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.